p-Bromo-N-(2-chloroethyl)-N-(2-(p-cymene-3-yloxy)ethyl)benzylamine hydrochloride
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Overview
Description
p-Bromo-N-(2-chloroethyl)-N-(2-(p-cymene-3-yloxy)ethyl)benzylamine hydrochloride: is a synthetic organic compound that belongs to the class of benzylamine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Bromo-N-(2-chloroethyl)-N-(2-(p-cymene-3-yloxy)ethyl)benzylamine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with p-bromobenzylamine, 2-chloroethylamine, and p-cymene-3-ol.
Reaction Steps:
Reaction Conditions: These reactions are usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
p-Bromo-N-(2-chloroethyl)-N-(2-(p-cymene-3-yloxy)ethyl)benzylamine hydrochloride: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzylamine derivatives.
Scientific Research Applications
p-Bromo-N-(2-chloroethyl)-N-(2-(p-cymene-3-yloxy)ethyl)benzylamine hydrochloride:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of p-Bromo-N-(2-chloroethyl)-N-(2-(p-cymene-3-yloxy)ethyl)benzylamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- p-Bromo-N-(2-chloroethyl)-N-methylbenzylamine hydrochloride
- p-Bromo-N-(2-chloroethyl)-N-phenylbenzylamine hydrochloride
- p-Bromo-N-(2-chloroethyl)-N-(2-(p-cymene-3-yloxy)ethyl)aniline hydrochloride
Uniqueness
p-Bromo-N-(2-chloroethyl)-N-(2-(p-cymene-3-yloxy)ethyl)benzylamine hydrochloride: is unique due to the presence of the p-cymene-3-yloxy group, which may impart specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
16793-70-7 |
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Molecular Formula |
C21H28BrCl2NO |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
(4-bromophenyl)methyl-(2-chloroethyl)-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C21H27BrClNO.ClH/c1-16(2)20-9-4-17(3)14-21(20)25-13-12-24(11-10-23)15-18-5-7-19(22)8-6-18;/h4-9,14,16H,10-13,15H2,1-3H3;1H |
InChI Key |
IHWKJBFRXRXOMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC[NH+](CCCl)CC2=CC=C(C=C2)Br.[Cl-] |
Origin of Product |
United States |
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